(1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride
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Overview
Description
(1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is known for its applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals. The compound’s unique stereochemistry makes it a valuable intermediate in the production of enantiomerically pure drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method includes the use of sodium borohydride as a reducing agent in the presence of a suitable solvent such as methanol or ethanol. The reaction is usually carried out at room temperature to ensure high yield and enantiomeric purity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow chemistry techniques. Continuous stirred tank reactors (CSTRs) are used to facilitate efficient mixing and rapid scale-up. This method not only improves yield but also reduces production costs and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohol or amine, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Corresponding ketone.
Reduction: Corresponding alcohol or amine.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
(1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound acts as a proton donor, facilitating the formation of new chemical bonds. It is also involved in hydrogen bonding and other molecular interactions, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride
- (1R,2R)-1-Amino-2-phenylpropan-1-ol hydrochloride
- (1R,2R)-1-Amino-1-phenylbutan-2-ol hydrochloride
Uniqueness
(1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals .
Properties
IUPAC Name |
(1R,2R)-1-amino-1-phenylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOJYFJDMKDXOT-JXLXBRSFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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